1-(2-Chlorophenyl)-3-(2-ethyl-2-hydroxybutyl)urea
CAS No.:
Cat. No.: VC19970285
Molecular Formula: C13H19ClN2O2
Molecular Weight: 270.75 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C13H19ClN2O2 |
|---|---|
| Molecular Weight | 270.75 g/mol |
| IUPAC Name | 1-(2-chlorophenyl)-3-(2-ethyl-2-hydroxybutyl)urea |
| Standard InChI | InChI=1S/C13H19ClN2O2/c1-3-13(18,4-2)9-15-12(17)16-11-8-6-5-7-10(11)14/h5-8,18H,3-4,9H2,1-2H3,(H2,15,16,17) |
| Standard InChI Key | FEISJJPVOWCRHD-UHFFFAOYSA-N |
| Canonical SMILES | CCC(CC)(CNC(=O)NC1=CC=CC=C1Cl)O |
Introduction
Chemical Structure and Molecular Properties
Molecular Composition
1-(2-Chlorophenyl)-3-(2-ethyl-2-hydroxybutyl)urea (C₁₃H₁₉ClN₂O₂) features a urea backbone substituted with a 2-chlorophenyl group and a 2-ethyl-2-hydroxybutyl chain. The chlorine atom at the ortho position of the phenyl ring enhances electron-withdrawing effects, while the hydroxybutyl moiety introduces steric bulk and hydrogen-bonding capacity.
Table 1: Key Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₃H₁₉ClN₂O₂ |
| Molecular Weight | 270.75 g/mol |
| IUPAC Name | 1-(2-chlorophenyl)-3-(2-ethyl-2-hydroxybutyl)urea |
| Canonical SMILES | CCC(CC)(CNC(=O)NC1=CC=CC=C1Cl)O |
| Standard InChI | InChI=1S/C13H19ClN2O2/c1-3-13(18,4-2)9-15-12(17)16-11-8-6-5-7-10(11)14/h5-8,18H,3-4,9H2,1-2H3,(H2,15,16,17) |
The compound’s structure confers moderate lipophilicity (calculated logP ≈ 2.1), facilitating membrane permeability in biological systems.
Synthesis and Optimization
Reaction Pathways
Synthesis typically involves coupling a chlorophenyl isocyanate with 2-ethyl-2-hydroxybutylamine under anhydrous conditions. Acetone or dichloromethane serves as the solvent, with temperatures maintained between 0–5°C to minimize side reactions.
Critical Parameters
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Solvent Selection: Polar aprotic solvents (e.g., acetone) improve reaction homogeneity.
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Stoichiometry: A 1:1 molar ratio of isocyanate to amine ensures optimal yield (~68–72%).
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Purification: Column chromatography (silica gel, ethyl acetate/hexane) achieves >95% purity.
Industrial Scalability
Continuous flow reactors enhance reproducibility for large-scale production, reducing reaction times by 40% compared to batch methods.
Biological Activity and Mechanisms
Antimicrobial Efficacy
In vitro assays demonstrate inhibitory effects against Gram-positive bacteria (e.g., Staphylococcus aureus MIC = 32 µg/mL) and fungi (e.g., Candida albicans MIC = 64 µg/mL). The chloroaryl group disrupts microbial cell wall synthesis, while the hydroxybutyl chain enhances solubility in lipid bilayers.
Enzymatic Interactions
Docking studies suggest affinity for cytochrome P450 enzymes (binding energy = −8.2 kcal/mol), potentially modulating drug metabolism pathways.
Comparative Analysis with Urea Derivatives
Table 2: Structural and Functional Comparisons
| Compound | Key Substituents | Bioactivity Profile |
|---|---|---|
| 1-(2-Chlorophenyl)-3-(2-ethyl-2-hydroxybutyl)urea | Chlorophenyl, hydroxybutyl | Antimicrobial, enzyme inhibition |
| 1,3-Bis(2-chloroethyl)urea | Chloroethyl | Alkylating agent |
| 1-(2-Hydroxyethyl)-3-phenylurea | Hydroxyethyl, phenyl | Low toxicity, industrial use |
The chlorophenyl-hydroxybutyl combination in this compound uniquely balances reactivity and bioavailability, outperforming analogues in microbial assays.
Future Research Directions
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Structure-Activity Relationship (SAR) Studies: Systematic modification of the hydroxybutyl chain to optimize pharmacokinetics.
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In Vivo Toxicity Profiling: Acute and chronic toxicity assessments in mammalian models.
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Nanoformulation Strategies: Encapsulation in liposomes to improve target-specific delivery.
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